Miglustat hydrochloride

Overview

Description

Miglustat hydrochloride is a medication primarily used to treat type I Gaucher disease and Niemann-Pick disease type C. It is a small iminosugar molecule that inhibits glycosphingolipid synthesis by targeting the enzyme glucosylceramide synthase . This compound is marketed under the trade name Zavesca and has been approved for medical use in various regions, including the European Union, the United States, and South Korea .

Mechanism of Action

Target of Action

Miglustat hydrochloride primarily targets the enzyme glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of most glycosphingolipids .

Mode of Action

Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase . By inhibiting this enzyme, miglustat prevents the synthesis of glycosphingolipids .

Biochemical Pathways

The inhibition of glucosylceramide synthase by miglustat affects the glycosphingolipid biosynthesis pathway . This results in a decrease in the production of glycosphingolipids .

Pharmacokinetics

Miglustat is orally active and has a bioavailability of 97% . The elimination half-life of miglustat is approximately 6-7 hours , and it is excreted unchanged via the kidneys .

Action Environment

The action of miglustat can be influenced by various environmental factors. For instance, its absorption rate can be affected by food intake . Additionally, its efficacy and stability might be influenced by the patient’s health condition, such as kidney function .

Biochemical Analysis

Biochemical Properties

Miglustat hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for catalyzing the formation of glucosylceramide, a precursor in the synthesis of glycosphingolipids . By inhibiting this enzyme, this compound reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound interacts with glucosylceramide synthase through competitive and reversible inhibition, thereby preventing the formation of glucosylceramide .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by reducing the synthesis of glucosylceramide-based glycosphingolipids, which are essential components of cell membranes . This reduction leads to decreased intracellular lipid storage and improved fluid-phase endosomal uptake . Additionally, this compound has been shown to stabilize neurological symptoms in patients with Niemann-Pick disease type C by reducing the accumulation of neurotoxic lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively and reversibly inhibiting glucosylceramide synthase . This inhibition prevents the formation of glucosylceramide, thereby reducing the synthesis of glycosphingolipids . The compound’s action on glucosylceramide synthase disrupts the metabolic pathway responsible for glycosphingolipid synthesis, leading to decreased lipid accumulation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the compound remains stable and effective in reducing lipid accumulation over extended periods . Long-term treatment with this compound has demonstrated sustained reductions in intracellular lipid levels and stabilization of neurological symptoms in patients with Niemann-Pick disease type C . The compound’s stability and prolonged efficacy make it a valuable therapeutic agent for long-term management of lysosomal storage disorders .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of the compound lead to more significant reductions in lipid accumulation . At very high doses, this compound can cause adverse effects, including gastrointestinal disturbances and weight loss . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipid synthesis. By inhibiting glucosylceramide synthase, the compound disrupts the formation of glucosylceramide, a key intermediate in the synthesis of glycosphingolipids . This disruption leads to decreased levels of glycosphingolipids in cells, which can have various downstream effects on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed throughout the body, with high bioavailability . It is primarily excreted unchanged by the kidneys . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Subcellular Localization

This compound localizes to specific subcellular compartments where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s localization to the endoplasmic reticulum and Golgi apparatus, where glycosphingolipid synthesis occurs, is critical for its function . Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Miglustat hydrochloride can be synthesized through a series of chemical reactions. One common method involves the double reductive amination of 5-keto-D-glucose, followed by hydrogenation . The process typically includes the following steps:

Preparation of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin: This intermediate is synthesized using tetra-O-benzyl-glucose as a starting material.

Reductive Amination: The intermediate undergoes reductive amination to form N-butyl-1-deoxynojirimycin.

Hydrogenation: The final step involves hydrogenation to produce this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield. The reaction mass is concentrated, and solvents such as dichloromethane or ethyl acetate are used to isolate the crystalline form of this compound .

Chemical Reactions Analysis

Types of Reactions

Miglustat hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophiles such as sodium azide or sodium methoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives and analogs of this compound, which may have different biological activities and properties .

Scientific Research Applications

Miglustat hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Imiglucerase: An enzyme replacement therapy used to treat Gaucher disease.

Eliglustat: Another glucosylceramide synthase inhibitor used to treat Gaucher disease.

Migalastat: A pharmacological chaperone used to treat Fabry disease.

Uniqueness of Miglustat Hydrochloride

This compound is unique in its ability to inhibit glycosphingolipid synthesis by targeting glucosylceramide synthase. Unlike enzyme replacement therapies such as imiglucerase, this compound is an oral medication that can be used in patients who are not candidates for enzyme replacement therapy . Additionally, it is the only approved therapy for Niemann-Pick disease type C, making it a valuable treatment option for this rare disorder .

Biological Activity

Miglustat hydrochloride, also known as N-butyldeoxynojirimycin hydrochloride, is a synthetic iminosugar that functions primarily as an inhibitor of glucosylceramide synthase and α-glucosidases I and II. This compound has been investigated for its therapeutic potential in various lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick type C disease. Its biological activity is characterized by its ability to modulate glycosphingolipid metabolism, which is crucial for cellular function and integrity.

Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from glucose and ceramide. By inhibiting this enzyme, miglustat reduces the accumulation of glycosphingolipids in lysosomes, which is particularly beneficial in conditions where these lipids accumulate due to enzyme deficiencies. The compound also inhibits α-glucosidases I and II, enzymes involved in the processing of N-linked oligosaccharides, which can affect protein folding and function. This dual inhibition contributes to its therapeutic effects in various disorders.

Biological Activity Overview

- Inhibition of Glycosylation : Miglustat inhibits glycosylation processes that are critical for protein maturation and function.

- Rescue of Protein Trafficking : In human airway epithelial cells, miglustat has been shown to rescue trafficking-deficient F508del-CFTR by inhibiting ER α-glucosidases I and II, enhancing the proper folding and trafficking of this protein .

- Antiviral Activity : The compound exhibits broad-spectrum antiviral properties, although the specific mechanisms remain an area of ongoing research .

1. Gaucher Disease

Miglustat is primarily used in the treatment of Gaucher disease , particularly type I. Clinical trials have demonstrated that miglustat can lead to significant improvements in hematological parameters (such as hemoglobin concentration and platelet count) and reductions in organomegaly (enlargement of liver and spleen) compared to baseline measurements.

| Parameter | Before Treatment | After 12 Months | After 24 Months |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.5 | 12.5 | 12.7 |

| Platelet Count (×10^9/L) | 100 | 150 | 160 |

| Spleen Volume (cm³) | 500 | 300 | 250 |

| Liver Volume (cm³) | 2000 | 1500 | 1400 |

In a randomized controlled trial involving 30 patients over a period of 24 months, significant improvements were observed in neurological assessments and overall quality of life .

2. Niemann-Pick Type C Disease

Miglustat has also been studied for its efficacy in treating Niemann-Pick type C disease , a neurodegenerative disorder characterized by lipid accumulation. A study involving patients aged 12 years or older showed that those treated with miglustat exhibited significant improvements in horizontal saccadic eye movement velocity compared to those receiving standard care:

| Study Group | HSEM Velocity Improvement |

|---|---|

| Miglustat Group (n=20) | +15% |

| Standard Care Group (n=9) | +2% |

The results indicated that miglustat not only stabilizes but can also improve several clinically relevant markers associated with NPC .

Case Study: Gaucher Disease Type III

A notable case involved a patient with Gaucher disease type III who showed marked improvement in neurological symptoms after initiating treatment with miglustat alongside enzyme replacement therapy (ERT). Over a period of one year, the patient experienced improved cognitive function, reduced splenomegaly, and better overall health status .

Case Study: Niemann-Pick Type C Disease

In another instance, a cohort study involving children with Niemann-Pick type C demonstrated that treatment with miglustat led to stabilization or improvement in swallowing capacity and auditory acuity over a year-long treatment period .

Safety Profile

While miglustat has shown efficacy in managing symptoms of lysosomal storage disorders, it is associated with several adverse effects:

Properties

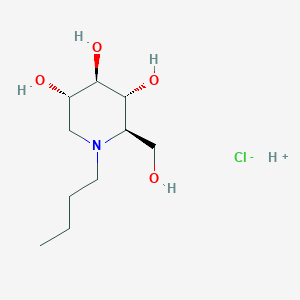

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.